molecular formula C13H16BrN3O3 B7144693 N-[[4-(3-bromopyridine-4-carbonyl)morpholin-2-yl]methyl]acetamide

N-[[4-(3-bromopyridine-4-carbonyl)morpholin-2-yl]methyl]acetamide

Cat. No.: B7144693
M. Wt: 342.19 g/mol
InChI Key: TUGVOWHSIIKXCJ-UHFFFAOYSA-N
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Description

N-[[4-(3-bromopyridine-4-carbonyl)morpholin-2-yl]methyl]acetamide: is a complex organic compound that features a morpholine ring substituted with a bromopyridine carbonyl group and an acetamide moiety

Properties

IUPAC Name

N-[[4-(3-bromopyridine-4-carbonyl)morpholin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O3/c1-9(18)16-6-10-8-17(4-5-20-10)13(19)11-2-3-15-7-12(11)14/h2-3,7,10H,4-6,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGVOWHSIIKXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(CCO1)C(=O)C2=C(C=NC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(3-bromopyridine-4-carbonyl)morpholin-2-yl]methyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-[[4-(3-bromopyridine-4-carbonyl)morpholin-2-yl]methyl]acetamide: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[[4-(3-bromopyridine-4-carbonyl)morpholin-2-yl]methyl]acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar residues .

Comparison with Similar Compounds

Similar Compounds

    N-[[4-(3-chloropyridine-4-carbonyl)morpholin-2-yl]methyl]acetamide: Similar structure but with a chlorine atom instead of bromine.

    N-[[4-(3-fluoropyridine-4-carbonyl)morpholin-2-yl]methyl]acetamide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

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